1-tert-butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Description
The compound “1-tert-butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a 1,3-benzodiazol-2-yl group, which is a type of benzodiazole, a bicyclic compound made up of a benzene ring fused to a diazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyl group would likely add steric bulk . The benzodiazole and pyrrolidin-2-one rings could potentially participate in pi stacking interactions or hydrogen bonding .Chemical Reactions Analysis
Again, without specific literature, it’s difficult to predict the exact chemical reactions this compound might undergo. The pyrrolidin-2-one ring could potentially be hydrolyzed to form a dicarboxylic acid. The benzodiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the benzodiazole ring might increase the compound’s stability and resistance to oxidation .Future Directions
Mechanism of Action
Action Environment
Environmental factors play a pivotal role:
Remember, this compound’s precise mechanism awaits further research. Its potential applications span from drug development to chemical biology experiments. 🧪🔬
: IUPAC nomenclature for tert-butyl substituents: source : BTTES (water-soluble ligand for CuAAC): source : Electrophilic aromatic substitution and t-butyl cation: source : Synthesis of related compound via CuAAC: source : Naming alkanes with ethyl groups: source
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-17-12-18(2)14-20(13-17)30-11-10-27-22-9-7-6-8-21(22)26-24(27)19-15-23(29)28(16-19)25(3,4)5/h6-9,12-14,19H,10-11,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPBIGYRNWTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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